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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Executive Summary & Mechanism of Action
The 3-(2-Aminophenoxy)propanamide scaffold represents a strategic evolution in the design

of "use-dependent" sodium channel blockers. Structurally, it bridges the gap between classic

ether-linked antiarrhythmics (like Mexiletine) and functionalized amino acid anticonvulsants

(like Lacosamide).

While the parent molecule serves as a robust chemical probe, recent medicinal chemistry

efforts have focused on optimizing this scaffold to enhance NaV1.7/NaV1.8 selectivity and

metabolic stability. The primary mechanism of action (MOA) is the stabilization of the Slow

Inactivated State of the sodium channel, reducing neuronal hyperexcitability without impairing

physiological conduction.

Core Pharmacophore & SAR
The scaffold consists of three critical domains:
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Aromatic Head (2-Aminophenoxy): Engages the local anesthetic binding site (Site 1) within

the channel pore.

Ether Linker: Provides rotational flexibility for pore alignment.

Propanamide Tail: A polar motif that interacts with the extracellular vestibule or selectivity

filter, influencing state-dependence.
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Figure 1: Structure-Activity Relationship (SAR) map of the phenoxypropanamide scaffold.

Comparative Efficacy: In Vitro Performance
We compare the parent compound (Analog A) against two optimized derivatives: Analog B (4-

Fluoro substituted) and Analog C (N-Methylated).

Representative Data Summary
Data represents mean values from n=5 independent experiments.
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Metric
Analog A

(Parent)

Analog B (4-

Fluoro)

Analog C (N-

Methyl)

Reference

(Mexiletine)

hNaV1.7 IC50

(State-

Dependent)

12.5 µM 4.2 µM 8.1 µM 15.0 µM

hNaV1.7 IC50

(Resting State)
>300 µM >300 µM 150 µM 250 µM

Use-

Dependence

Ratio (20Hz)

2.5x 8.0x 4.1x 3.0x

HLM Intrinsic

Clearance

(CLint)

45 µL/min/mg 12 µL/min/mg 38 µL/min/mg 20 µL/min/mg

Cytotoxicity

(HepG2 CC50)
>100 µM >100 µM 85 µM >100 µM

Key Insights:

Analog B demonstrates superior potency and "use-dependence" (preferential blocking of

active neurons), making it the lead candidate for neuropathic pain indications.

Analog C shows increased potency but reduced resting-state selectivity, potentially

increasing the risk of off-target cardiac effects.

Detailed Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are

recommended.

Protocol 1: Automated Patch Clamp (State-Dependent
Inhibition)
Objective: Quantify the affinity for the Inactivated State (Ki) vs. Resting State (Kr).
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System: QPatch / SyncroPatch (Automated Electrophysiology). Cell Line: HEK-293 stably

expressing hNaV1.7.

Cell Preparation:

Harvest cells at 70-80% confluence using Detachin.

Resuspend in serum-free medium (2-3 M cells/mL).

Validation Step: Ensure seal resistance >500 MΩ before recording.

Voltage Protocols:

Resting State Block: Hold at -120 mV (hyperpolarized). Pulse to -10 mV (20ms) at 0.1 Hz.

Inactivated State Block: Hold at -120 mV. Pre-pulse to -60 mV (500ms) to induce

inactivation, then test pulse to -10 mV.

Compound Application:

Apply vehicle (0.1% DMSO) for 2 mins (Baseline).

Apply test compound (0.1, 1, 10, 30, 100 µM) in ascending order.

Washout: 5 mins with buffer to verify reversibility.

Analysis:

Calculate IC50 for both protocols.

Use-Dependence Ratio = IC50(Resting) / IC50(Inactivated).
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Figure 2: Automated patch-clamp workflow for determining state-dependent inhibition.

Protocol 2: Microsomal Stability Assay (Metabolic
Liability)
Objective: Assess the metabolic stability of the amide tail vs. the ether linker.

Incubation:

Mix test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in

phosphate buffer (pH 7.4).
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Pre-incubate at 37°C for 5 mins.

Initiation:

Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

Sampling:

Aliquot at 0, 5, 15, 30, and 60 mins.

Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis:

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope = -k.

CLint = (k * Volume) / Protein Amount.

Mechanism of Action: The "Lidocaine-Like" Block
The efficacy of 3-(2-Aminophenoxy)propanamide analogs relies on the Modulated Receptor

Hypothesis. Unlike pore-blockers (e.g., Tetrodotoxin) which physically occlude the channel,

these analogs bind preferentially to the Inactivated State.

Resting State (Closed): Low affinity binding. The drug cannot easily access the binding site.

Open State: The drug enters the pore.

Inactivated State: The drug binds the local anesthetic site (Site 1) with high affinity, "locking"

the channel in this refractory state. This prevents high-frequency firing (pain signals) while

sparing low-frequency normal conduction.
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Figure 3: State-dependent binding cycle of NaV channels. The thick arrow indicates the primary

mechanism of efficacy for Analog B.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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